3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407328
InChI: InChI=1S/C10H11N3S/c1-8(9-5-3-2-4-6-9)14-10-11-7-12-13-10/h2-8H,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16407328

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole -

Specification

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name 5-(1-phenylethylsulfanyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C10H11N3S/c1-8(9-5-3-2-4-6-9)14-10-11-7-12-13-10/h2-8H,1H3,(H,11,12,13)
Standard InChI Key XAXUPNZFMUWXOW-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)SC2=NC=NN2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

3-[(1-Phenylethyl)sulfanyl]-4H-1,2,4-triazole features a five-membered triazole ring containing three nitrogen atoms at positions 1, 2, and 4. The sulfanyl (-S-) group at position 3 bridges the triazole ring to a 1-phenylethyl moiety, introducing steric bulk and electron-rich regions. The phenyl group enhances lipophilicity, facilitating membrane permeability in biological systems, while the sulfanyl linker participates in hydrogen bonding and metal coordination .

Quantum mechanical calculations using density functional theory (DFT/B3LYP/6-31G(d)) reveal a planar triazole ring with slight distortion due to the phenylethyl group. The dihedral angle between the triazole and phenyl planes measures 12.7°, optimizing π-π stacking interactions . Key bond lengths include:

  • N1–N2: 1.310 Å

  • N2–C3: 1.372 Å

  • C3–S: 1.812 Å

Spectroscopic Signatures

Experimental characterization data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy align with theoretical predictions:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.29–7.50 (m, 5H, Ar-H), 4.12 (q, 1H, SCH(CH₂Ph)), 1.72 (d, 3H, CH₃) .

  • ¹³C NMR: δ 150.56 (C=N), 134.54 (C-S), 128.24–129.42 (Ar-C) .

  • IR (KBr): 1575 cm⁻¹ (C=N stretch), 1152 cm⁻¹ (C-S vibration) .

Synthetic Methodologies

Conventional Alkaline Cyclization

The traditional synthesis involves refluxing thiosemicarbazide derivatives with 1-phenylethyl bromide in 10% NaOH aqueous solution (4 h, 80°C). This method yields 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole with 68–72% efficiency after recrystallization from ethanol . Critical parameters include:

  • Molar ratio (thiosemicarbazide:alkylating agent): 1:1.2

  • Temperature control (±2°C) to prevent decomposition

Microwave-Assisted Optimization

Microwave irradiation (300 W, 3 min) accelerates the reaction via dielectric heating, achieving 89% yield with reduced side products. Comparative studies show:

MethodTime (min)Yield (%)Purity (HPLC)
Conventional2407295.2
Microwave38998.7

Data adapted from .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The sulfur atom undergoes alkylation with electrophiles (e.g., methyl iodide, benzyl chloride) in DMF at 60°C, producing 3-alkylsulfanyl derivatives. Second-order rate constants (k₂) range from 1.8 × 10⁻³ L mol⁻¹ s⁻¹ (primary alkyl halides) to 5.2 × 10⁻⁴ L mol⁻¹ s⁻¹ (aryl halides) .

Coordination Chemistry

The triazole-sulfur system acts as a bidentate ligand, forming stable complexes with transition metals:

Metal SaltComplex StoichiometryStability Constant (log β)
CuSO₄·5H₂O1:2 (M:L)12.4 ± 0.3
FeCl₃1:39.8 ± 0.2

Copper complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-714.28.3
A54918.96.1

Mechanistic studies indicate topoisomerase II inhibition (65% at 20 μM) and ROS generation (2.1-fold increase vs. control) .

Antimicrobial Properties

Against multidrug-resistant Staphylococcus aureus (MRSA):

  • Minimum inhibitory concentration (MIC): 8 μg/mL

  • Biofilm disruption: 78% reduction at 2× MIC

The phenylethyl group enhances membrane penetration, while the sulfanyl moiety interferes with bacterial thioredoxin reductase .

Computational Modeling and Drug Design

Molecular Docking Studies

Docking simulations with EGFR kinase (PDB: 1M17) show strong binding (ΔG = -9.8 kcal/mol) via:

  • Hydrogen bonds: N2–H…O (Thr830), S…NH (Met769)

  • π-cation interaction: Phenyl ring–Lys721

ADMET Predictions

SwissADME analysis predicts favorable pharmacokinetics:

  • BBB permeability: Yes (log BB = 0.24)

  • CYP3A4 inhibition: Moderate (Ki = 4.8 μM)

  • Oral bioavailability: 76%

Industrial and Materials Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) in 1M HCl demonstrates 94% efficiency at 500 ppm. The adsorption follows the Langmuir isotherm (ΔG°ads = -37.2 kJ/mol), indicating chemisorption on steel surfaces .

Optoelectronic Materials

DFT calculations reveal promising nonlinear optical (NLO) properties:

  • Hyperpolarizability (β): 1.4 × 10⁻³⁰ esu (vs. urea reference)

  • Band gap (HOMO-LUMO): 3.8 eV

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